molecular formula C22H24N2O2S B2712221 4-(Azepan-1-yl)-3-(4-methylphenyl)sulfonylquinoline CAS No. 866847-30-5

4-(Azepan-1-yl)-3-(4-methylphenyl)sulfonylquinoline

Cat. No. B2712221
CAS RN: 866847-30-5
M. Wt: 380.51
InChI Key: LPCGDTHEZXPWJS-UHFFFAOYSA-N
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Description

4-(Azepan-1-yl)-3-(4-methylphenyl)sulfonylquinoline, also known as AZPQ, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.

Scientific Research Applications

Catalytic Applications

In the realm of catalysis, there has been development in the synthesis of 4-sulfonamidoquinolines via a copper(I)-catalyzed cascade reaction of sulfonyl azides with alkynyl imines. This process involves a series of reactions including 1,3-dipole cycloaddition, ketenimine formation, 6π-electrocyclization, and a [1,3]-H shift, demonstrating an atom-economical and mild reaction condition approach to produce various 4-sulfonamidoquinolines (Cheng & Cui, 2013).

Enantioselective Functionalization

The compound's framework also facilitates enantioselective functionalization, as demonstrated in palladium-catalyzed C–H arylation of thioamides, where saturated aza-heterocycles like azepanes are used. This method highlights the importance of developing techniques for enantioselectively functionalizing the α-methylene C–H bonds of such compounds, crucial in drug discovery due to their prevalence in bioactive molecules and therapeutic agents (Jain et al., 2016).

Molecular Docking and Antitumor Activity

Moreover, the integration of 4-(Azepan-1-yl)-3-(4-methylphenyl)sulfonylquinoline related structures into larger molecular frameworks has been explored for potential antitumor applications. For instance, novel chloroquinoline derivatives incorporating the benzenesulfonamide moiety have shown promising cytotoxic activities against various cancer cell lines, suggesting their potential as anticancer agents. Molecular docking studies on these compounds indicate a possible mechanism of action through the inhibition of specific enzymes like PI3K, further emphasizing the therapeutic relevance of such molecular designs (Ghorab et al., 2016).

properties

IUPAC Name

4-(azepan-1-yl)-3-(4-methylphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c1-17-10-12-18(13-11-17)27(25,26)21-16-23-20-9-5-4-8-19(20)22(21)24-14-6-2-3-7-15-24/h4-5,8-13,16H,2-3,6-7,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCGDTHEZXPWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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